Cas no 91-02-1 (2-benzoylpyridine)

2-benzoylpyridine structure
2-benzoylpyridine structure
Product Name:2-benzoylpyridine
N.o CAS:91-02-1
MF:C12H9NO
MW:183.205962896347
MDL:MFCD00006300
CID:34584
PubChem ID:7038
Update Time:2025-10-29

2-benzoylpyridine Propriedades químicas e físicas

Nomes e Identificadores

    • Phenyl(pyridin-2-yl)methanone
    • 2-Benzoylpyridine
    • Phenyl 2-Pyridyl Ketone
    • 2-benzoyl-pyridin
    • 2-benzoyl-pyridine
    • 2-pyridylphenylketone
    • BENZOYLPYRIDINE
    • ketone,phenyl2-pyridyl
    • phenyl pyridyl ketone
    • Pyridine,2-benzoyl
    • pyridyl phenyl ketone
    • Phenyl-2-pyridyl ketone
    • phenyl(2-pyridyl)methanone
    • SY048296
    • phenyl-2-pyridylketon
    • InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
    • SR-01000597210-1
    • MFCD00006300
    • IZ1TTI0X5O
    • HMS1648H07
    • WLN: T6NJ BVR
    • Pyridine, 2-benzoyl-
    • KETONE, PHENYL 2-PYRIDYL
    • CS-T-05303
    • LS-87347
    • STK397395
    • BRN 0120283
    • CHEMBL1328115
    • Methanone, phenyl-2-pyridinyl-
    • SMR000312172
    • 2-Pyridyl phenyl ketone
    • UNII-IZ1TTI0X5O
    • HMS2600E12
    • DTXSID7059016
    • F0850-6779
    • Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
    • NSC 20887
    • 5-21-08-00566 (Beilstein Handbook Reference)
    • AMY32519
    • A843701
    • E77028
    • Q63393150
    • AKOS000118815
    • NSC-20887
    • PHENYL-2-PYRIDINYLMETHANONE
    • NSC20887
    • AC-11818
    • SR-01000597210
    • W-100318
    • 2-Benzoylpyridine;phenyl 2-pyridyl ketone
    • EU-0066598
    • B0304
    • 91-02-1
    • Phenyl(2-pyridinyl)methanone #
    • NCGC00245935-01
    • EN300-19493
    • AI3-52531
    • MLS000682815
    • 2-Benzoylpyridine, >=99%
    • 2-benzoyl pyridine
    • 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
    • CS-W022932
    • Z104474012
    • SCHEMBL398165
    • Phenyl-pyridin-2-yl-methanone
    • 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
    • phenyl-2-pyridylketone
    • 2-BENZOYLPYRIDINE [USP IMPURITY]
    • FT-0611296
    • AC-907/25014299
    • PS-3379
    • Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
    • Doxylamine Hydrogen Succinate Impurity D
    • Phenyl(2-pyridinyl)methanone
    • EINECS 202-034-3
    • Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
    • Phenyl-2-pyridinylmethanone (ACI)
    • 1-(Pyridin-2′-yl)-phenylmethanone
    • 2′-Benzoylpyridine
    • phenyl-2-pyridinyl-methanon
    • AKOS B022444
    • AKOS 94378
    • Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
    • 2-Benzoylpyridine,99%
    • 2-benzoylpyridine
    • MDL: MFCD00006300
    • Inchi: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
    • Chave InChI: GCSHUYKULREZSJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C=CC=CN=1
    • BRN: 120283

Propriedades Computadas

  • Massa Exacta: 183.06800
  • Massa monoisotópica: 183.068
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 197
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 30

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1,556 g/cm3
  • Ponto de Fusão: 42.0 to 46.0 deg-C
  • Ponto de ebulição: 317 °C(lit.)
  • Ponto de Flash: 华氏:302 °F
    摄氏:150 °C
  • Índice de Refracção: 1.5880 (estimate)
  • Solubilidade: 可溶于氯仿(少许)、甲醇(少许)
  • Coeficiente de partição da água: 不溶
  • PSA: 29.96000
  • LogP: 2.31260
  • Solubilidade: 溶于氯仿,不溶于水。
  • pka: 2.90±0.10(Predicted)

2-benzoylpyridine Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319
  • Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • RTECS:OB6400000
  • Identificação dos materiais perigosos: Xi
  • TSCA:Yes
  • Condição de armazenamento:Inert atmosphere,Room Temperature
  • Frases de Risco:R36/37/38

2-benzoylpyridine Dados aduaneiros

  • CÓDIGO SH:29333999
  • Dados aduaneiros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-benzoylpyridine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80881-5mg
2-Benzoylpyridine
91-02-1 98.0%
5mg
¥100 2021-05-07
TRC
B209570-10g
2-Benzoylpyridine
91-02-1
10g
$ 63.00 2023-04-19
TRC
B209570-25 g
2-Benzoylpyridine
91-02-1
25g
$ 75.00 2022-01-12
TRC
B209570-50 g
2-Benzoylpyridine
91-02-1
50g
$ 120.00 2022-01-12
TRC
B209570-100 g
2-Benzoylpyridine
91-02-1
100g
$ 200.00 2022-01-12
Apollo Scientific
OR10948-25g
Phenyl(pyridin-2-yl)methanone
91-02-1
25g
£15.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P76381-25g
Phenyl(pyridin-2-yl)methanone
91-02-1
25g
¥86.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P76381-5g
Phenyl(pyridin-2-yl)methanone
91-02-1
5g
¥36.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P76381-500g
Phenyl(pyridin-2-yl)methanone
91-02-1
500g
¥1456.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P76381-100g
Phenyl(pyridin-2-yl)methanone
91-02-1
100g
¥296.0 2021-09-08

2-benzoylpyridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ;  21 h, 50 bar, 100 °C
Referência
Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids
Maerten, Eddy; Sauthier, Mathieu; Mortreux, Andre; Castanet, Yves, Tetrahedron, 2007, 63(3), 682-689

Método de produção 2

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ;  10 min, 0 °C; 1 h, 80 °C
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Water
Referência
Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization
Sterckx, Hans; Sambiagio, Carlo; Medran-Navarrete, Vincent; Maes, Bert U. W., Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cupric chloride ,  [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ;  5 min, rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ;  48 h, 40 °C
Referência
A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide
Boudreau, Josee; Doucette, Mike; Ajjou, Abdelaziz Nait, Tetrahedron Letters, 2006, 47(11), 1695-1698

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ;  10 min, reflux
Referência
Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions
Hajipour, Abdol R.; Mallakpour, Shadpour E.; Malakoutikhah, Morteza, Indian Journal of Chemistry, 2003, (1), 195-198

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) ,  [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ;  3 h, rt
Referência
Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide
Tan, Jin; Liu, Xiao Bing; Chen, Wei Feng; Hu, Yu Lin, ChemistrySelect, 2019, 4(29), 8477-8481

Método de produção 6

Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile
Referência
Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions
Hajipour, A. R.; Mallakpour, S. E.; Adibi, H., Phosphorus, 2000, 167, 71-79

Método de produção 7

Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Referência
Organic reactions under solid-state conditions
Hajipour, Abdol R.; Mallakpour, Shadpour E., Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387

Método de produção 8

Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Referência
Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate
Hajipour, A. R.; Mohammadpoor-Baltork, Iraj, Phosphorus, 2000, 164, 145-151

Método de produção 9

Condições de reacção
1.1 Catalysts: Sodium hydride ,  Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ;  20 h, reflux
Referência
Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex
Kamitani, Masahiro; Ito, Masaki; Itazaki, Masumi; Nakazawa, Hiroshi, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ,  Water
Referência
A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation
Hermann, Christine K. F.; Sachdeva, Yesh P.; Wolfe, James F., Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5

Método de produção 11

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Malic acid ,  Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ;  2 h, 80 °C
Referência
Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst
Hayashi, Eri; Tamura, Takatoshi; Aihara, Takeshi; Kamata, Keigo ; Hara, Michikazu, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537

Método de produção 12

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ;  6 h, 70 °C
Referência
Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity
Han, Er-Meng; Yu, Wei-Dong ; Yan, Jun ; Yi, Xiao-Yi ; Liu, Chao, Inorganic Chemistry, 2022, 61(2), 923-930

Método de produção 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese nickel oxide Solvents: 1,2-Dichlorobenzene ;  6 h, 1 atm, 110 °C
Referência
Aerobic Oxygenation of Alkylarenes over Ultrafine Transition-Metal-Containing Manganese-Based Oxides
Nakai, Satoru; Uematsu, Tsubasa; Ogasawara, Yoshiyuki; Suzuki, Kosuke; Yamaguchi, Kazuya ; et al, ChemCatChem, 2018, 10(5), 1096-1106

Método de produção 14

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ;  rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ;  1 h, rt
Referência
A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides
Demkiw, Krystyna; Araki, Hirofumi; Elliott, Eric L.; Franklin, Christopher L.; Fukuzumi, Yoonjoo; et al, Journal of Organic Chemistry, 2016, 81(8), 3447-3456

Método de produção 15

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
Referência
Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation
Karthikeyan, I.; Alamsetti, S. K.; Sekar, G., Organometallics, 2014, 33(7), 1665-1671

Método de produção 16

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine ,  Iodine Solvents: Water ;  rt; overnight, 80 °C
Referência
A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions
Zhang, Jintang; Wang, Zhentao; Wang, Ye; Wan, Changfeng; Zheng, Xiaoqi; et al, Green Chemistry, 2009, 11(12), 1973-1978

Método de produção 17

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ;  24 h, 110 °C
Referência
Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols
Zhang, Weiwei; Liu, Miaochang; Wu, Huayue; Ding, Jinchang; Cheng, Jiang, Tetrahedron Letters, 2008, 49(36), 5336-5338

Método de produção 18

Condições de reacção
1.1 Reagents: Triethylamine ,  N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) ,  Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ;  2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ;  10 min, 20 - 25 °C
Referência
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Método de produção 19

Condições de reacção
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile
Referência
Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions
Hajipour, A. R.; Mallakpour, S. E.; Backnejad, H., Synthetic Communications, 2000, 30(21), 3855-3864

2-benzoylpyridine Raw materials

2-benzoylpyridine Preparation Products

2-benzoylpyridine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91-02-1)2-benzoylpyridine
Número da Ordem:A843701
Estado das existências:in Stock
Quantidade:500g/1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:00
Preço ($):255.0/486.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91-02-1)2-Benzoylpyridine
Número da Ordem:1689107
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 18:25
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91-02-1)Phenyl(pyridin-2-yl)methanone(DoxylamineImpurity)
Número da Ordem:LE17816;LE1689107
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:16
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91-02-1)2-benzoylpyridine
A843701
Pureza:99%/99%
Quantidade:500g/1kg
Preço ($):255.0/486.0
E- mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-02-1)2-Benzoylpyridine
1689107
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
E- mail